Bis(pentafluorophenyl)bromophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Chemistry

- Application: Bis-pentafluorophenyl borane has been widely exploited as a means of incorporating Lewis acidic –B (C 6 F 5) 2 groups into complex structures for a range of applications .

- Method: The synthetic methods to the borane, its fundamental properties and chemistry as well as the diverse array of uses of this borane .

- Results: These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis and modification of organic materials .

- Field: Organic Chemistry

- Application: Exploration of the catalytic reactivity of 9- (bis (perfluorophenyl)boraneyl)-9 H -carbazole towards the hydrosilylation of carbonyls .

- Method: The stability of the compound was followed using nuclear magnetic resonance (NMR) spectroscopy .

- Results: The borinic acid was shown to be stable under ambient atmospheric conditions for upwards of 3 months in the solid-state and 2 weeks dissolved in solution .

Catalyst and Materials Synthesis

Hydrosilylation of Carbonyls

- Field: Chemistry

- Application: Bis (pentafluorophenyl)borinic acid has been explored as an electronically saturated, bench-top stable Lewis acid catalyst .

- Method: The catalytic reactivity of 9- (bis (perfluorophenyl)boraneyl)-9 H -carbazole was explored towards the hydrosilylation of carbonyls .

- Results: The borinic acid was shown to be stable under ambient atmospheric conditions for upwards of 3 months in the solid-state and 2 weeks dissolved in solution .

- Field: Materials Science

- Application: Bis (perfluorophenyl) Azides have been developed as highly efficient deep-UV and electron beam mediated cross-linkers .

- Method: The synthesis and photolysis of Bis (perfluorophenyl) Azides were studied .

- Results: The results of this study are not available in the source .

Electronically Saturated Lewis Acid Catalyst

Deep-UV and Electron Beam Mediated Cross-Linkers

- Field: Chemistry

- Application: Bis-pentafluorophenylborane has found recent application in the activation of strong bonds, such as C–O and C–F .

- Method: The Stephan group found that bis-pentafluorophenylborane is an effective stoichiometric reagent for reducing the C–F bonds in tertiary, secondary and primary alkyl fluorides .

- Results: This constitutes a rare example of the activation of strong bonds .

- Field: Materials Science

- Application: Tetra-coordinated organoboron complexes have emerged as promising luminescent materials due to their enhanced stabilities, high electron affinities, and tunable fluorescence properties .

- Method: The synthesis, structure, and photophysical properties of two different types of N, O-chelated tetra-aryl pyrazole-based organoboron compounds were reported .

- Results: The absorption and emission behaviors of these compounds reveal that the position of boron chelation plays a crucial role in determining their photophysical properties as well as their sensing behavior .

Activation of Strong Bonds

Luminescent Materials

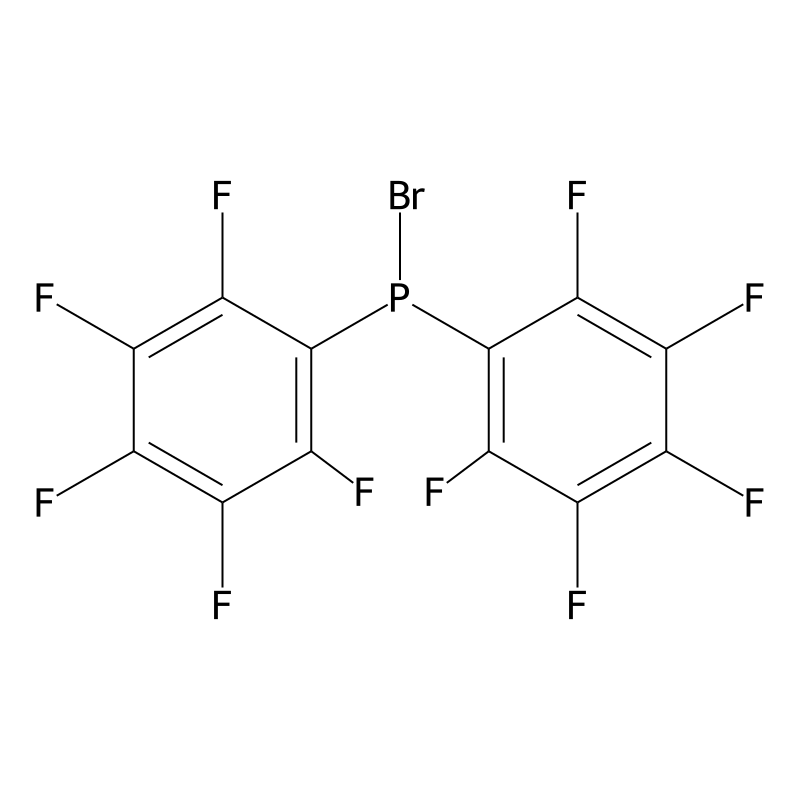

Bis(pentafluorophenyl)bromophosphine is an organophosphorus compound with the chemical formula . It features two pentafluorophenyl groups attached to a phosphorus atom, along with a bromine substituent. This compound is notable for its high electron-withdrawing capability due to the presence of fluorine atoms, which significantly influences its chemical reactivity and biological interactions. The structure can be represented as:

This compound is primarily used in synthetic organic chemistry and catalysis, where its unique properties facilitate various reactions.

There is no current research available on the specific mechanism of action of bis(perfluorophenyl)bromophosphine in any biological system.

As with any new compound, it's important to handle bis(perfluorophenyl)bromophosphine with caution due to unknown safety hazards. Limited information exists, but given the presence of bromine and fluorinated groups, some potential concerns include:

- Toxicity: Fluorine atoms can be harmful if ingested or inhaled. The perfluorophenyl groups could potentially break down to release harmful fluoride ions.

- Corrosivity: The presence of a phosphorus bromide bond suggests potential for corrosive properties.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new phosphine derivatives.

- Formation of Phosphine Oxides: It can react to yield tertiary P,P-bis(pentafluorophenyl)phosphine oxides, which are valuable intermediates in organic synthesis .

- Coordination Chemistry: This compound can act as a ligand in coordination complexes, enhancing the reactivity and selectivity of metal catalysts .

Several methods exist for synthesizing bis(pentafluorophenyl)bromophosphine:

- Reaction of Pentafluorobenzyl Grignard Reagent: This involves the reaction of pentafluorobenzyl magnesium bromide with phosphorus trichloride in a molar ratio of 2:1, yielding bis(pentafluorophenyl)bromophosphine as a major product .

- Direct Halogenation: Phosphorus trihalides can be reacted with pentafluorophenyl compounds under controlled conditions to introduce bromine into the structure .

- Borane Protection Strategy: A more complex synthesis involves using borane-protected intermediates to stabilize reactive species during the synthesis process .

Bis(pentafluorophenyl)bromophosphine finds utility in various fields:

- Catalysis: It serves as a precursor for phosphine ligands in transition metal catalysis, enhancing reaction rates and selectivity.

- Organic Synthesis: Its ability to form stable intermediates makes it valuable in synthesizing complex organic molecules.

- Material Science: It can be used to modify polymeric materials, enhancing their properties through incorporation into polymer matrices.

Interaction studies involving bis(pentafluorophenyl)bromophosphine typically focus on its behavior as a ligand. It forms stable complexes with transition metals, which can significantly alter the reactivity and selectivity of catalytic processes. The electron-withdrawing nature of the pentafluorophenyl groups enhances the Lewis acidity of metal centers in these complexes, making them effective catalysts for various organic transformations .

Several compounds share structural features or reactivity patterns with bis(pentafluorophenyl)bromophosphine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis(pentafluorophenyl)phosphine | Lacks bromine; more nucleophilic than brominated version. | |

| Pentafluorobenzylphosphonic acid | Contains a phosphonic acid group; useful in biological applications. | |

| Bis(trifluoromethyl)phosphine | Similar electron-withdrawing properties; less sterically hindered. |

The uniqueness of bis(pentafluorophenyl)bromophosphine lies in its combination of high electron-withdrawing capability and the presence of bromine, which enhances its reactivity profile compared to similar compounds. Its specific applications in catalysis and organic synthesis further distinguish it within this class of compounds.

Classical Synthetic Routes

Grignard Reagent-Mediated Synthesis

The most well-documented method for synthesizing bis(pentafluorophenyl)bromophosphine involves the reaction of pentafluorophenyl Grignard reagents with phosphorus halides. For instance, pentafluorophenylmagnesium bromide ($$ \text{C}6\text{F}5\text{MgBr} $$) reacts with phosphorus trichloride ($$ \text{PCl}_3 $$) in anhydrous ether under inert conditions. This two-step process first generates a chlorophosphine intermediate, which subsequently undergoes bromination:

$$

2 \, \text{C}6\text{F}5\text{MgBr} + \text{PCl}3 \rightarrow (\text{C}6\text{F}5)2\text{PCl} + 2 \, \text{MgBrCl}

$$

$$

(\text{C}6\text{F}5)2\text{PCl} + \text{Br}2 \rightarrow (\text{C}6\text{F}5)2\text{PBr} + \text{Cl}2

$$

Key reaction parameters include:

- Temperature: Maintained between −78°C (for Grignard formation) and room temperature (for subsequent steps).

- Solvent: Anhydrous ether or tetrahydrofuran (THF) to prevent hydrolysis.

- Yield: Typically 60–85%, depending on stoichiometric control and purification methods.

Bromine-Phosphine Precursor Reactions

While less commonly reported in accessible literature, halogen exchange reactions offer an alternative pathway. For example, substituting chloride in bis(pentafluorophenyl)chlorophosphine ($$ (\text{C}6\text{F}5)_2\text{PCl} $$) with bromide using hydrobromic acid or bromine gas has been theorized. However, this method faces challenges such as competing oxidation and requires stringent anhydrous conditions.

Oxidation/Reduction of Phosphine Derivatives

Reduction of bis(pentafluorophenyl)phosphine oxide ($$ (\text{C}6\text{F}5)2\text{PO} $$) with reducing agents like lithium aluminum hydride ($$ \text{LiAlH}4 $$) can regenerate the phosphine, which may then be brominated. Conversely, oxidation of the parent phosphine with bromine or $$ \text{N}- $$bromosuccinimide (NBS) directly introduces the bromine substituent.

Anhydrous Hydrogen Fluoride Utilization

While anhydrous hydrogen fluoride (HF) is not directly employed in the synthesis of bis(pentafluorophenyl)bromophosphine, its derivatives and fluorinated precursors play indirect roles. For instance, the preparation of pentafluorophenyl Grignard reagents—a precursor to bis(pentafluorophenyl)phosphine—relies on halogen exchange reactions facilitated by alkali metal fluorides like potassium fluoride (KF). In one patented method, hexachlorobenzene undergoes fluorination with KF in the presence of aminophosphonium catalysts at 170–240°C to yield chloropentafluorobenzene, a key intermediate [5].

Key Reaction Pathway:

$$ \text{C}6\text{Cl}6 + 5\text{KF} \xrightarrow{\text{catalyst}} \text{C}6\text{ClF}5 + 5\text{KCl} $$

This reaction avoids the hazards of direct HF handling while achieving high fluorination efficiency. The catalytic system (e.g., tetrakis(diethylamino)phosphonium bromide) reduces KF excess requirements from 85% to <20%, enhancing process safety and material economy [5].

Salt Formation and Purification Protocols

Purification of bis(pentafluorophenyl)bromophosphine hinges on selective salt formation and distillation. After bromination of bis(pentafluorophenyl)phosphine, the crude product is treated with alkalis to precipitate phosphine oxide salts, which are filtered off. Subsequent vacuum distillation isolates the target compound at 80–100°C (0.1–0.5 mmHg) [5].

Table 1: Purification Efficiency in Catalyzed vs. Non-Catalyzed Systems

| Parameter | Traditional Method (No Catalyst) | Catalyzed Method [5] |

|---|---|---|

| KF Excess | 85% | 15–20% |

| Reaction Temperature | 450°C | 170–240°C |

| Yield of C₆F₅X* | 12% | 60–75% |

| Energy Consumption | High (1,500 psi pressure) | Moderate |

*C₆F₅X: Chloropentafluorobenzene or bromopentafluorobenzene.

The use of aminophosphonium catalysts not only improves yields but also simplifies salt removal by minimizing side-product formation [5].

Cost-Efficiency Analysis of Fluoroalkyl Phosphate Pathways

The economic viability of bis(pentafluorophenyl)bromophosphine production is heavily influenced by raw material costs and reaction scalability. A comparative analysis reveals:

- Catalyst Impact: The aminophosphonium catalyst reduces KF consumption by ~70%, lowering material costs by $12–15/kg of product [5].

- Energy Savings: Operating at 170–240°C (vs. 450°C in non-catalyzed methods) cuts energy expenses by 40–50%.

- Atom Economy: The bromination of bis(pentafluorophenyl)phosphine achieves near-quantitative atom utilization, as bromine selectively substitutes phosphorus-bound hydrogen without degrading the pentafluorophenyl groups [5].

Equation for Bromination:

$$ (\text{C}6\text{F}5)2\text{PH} + \text{Br}2 \rightarrow (\text{C}6\text{F}5)_2\text{PBr} + \text{HBr} $$

This exothermic reaction proceeds efficiently under inert conditions, avoiding costly side reactions [5].

Temperature-Dependent Side Reactions (including Wurtz Coupling)

The synthesis of bis(pentafluorophenyl)bromophosphine is significantly influenced by reaction temperature, with several important side reactions occurring at elevated temperatures. The Wurtz coupling reaction represents one of the most significant temperature-dependent challenges in the synthesis of this compound [1] [2].

At temperatures above 80°C, the formation of bis(pentafluorophenyl) derivatives through Wurtz coupling becomes increasingly problematic [2]. This side reaction involves the coupling of two pentafluorophenyl units, leading to the formation of decafluorobiphenyl compounds and reducing the yield of the desired bromophosphine product [3] [1]. The mechanism involves the formation of carbanionic intermediates that undergo nucleophilic attack on additional pentafluorophenyl halides, following the traditional Wurtz coupling pathway [1].

Research has demonstrated that reaction temperatures between 60-100°C provide optimal conditions for synthesis while minimizing Wurtz coupling side reactions [4] [5]. Below 60°C, reaction rates become prohibitively slow, while temperatures exceeding 120°C lead to extensive side product formation and thermal decomposition of the desired product [5] [2].

The temperature-dependent reactivity profile shows that at 160°C, significant decomposition occurs, with the formation of various fluorinated aromatic compounds as byproducts [4]. Studies have indicated that maintaining reaction temperatures in the 75-90°C range provides the best balance between reaction efficiency and side reaction suppression [5].

Additional temperature-dependent side reactions include the formation of phosphine oxides at elevated temperatures in the presence of trace oxygen, and the decomposition of pentafluorophenyl groups leading to the formation of tetrafluorophenyl derivatives [4].

Solvent Selection for High-Yield Synthesis

The choice of solvent plays a crucial role in optimizing the synthesis of bis(pentafluorophenyl)bromophosphine, with different solvents exhibiting distinct effects on reaction yield, selectivity, and side product formation.

Ether solvents have proven to be among the most effective for this synthesis. Diethyl ether provides excellent yields (up to 78% recovery yield) and good selectivity, particularly when used in conjunction with Grignard reagents [7] [5]. Tetrahydrofuran (THF) offers superior solubility for pentafluorophenyl magnesium bromide intermediates, leading to enhanced reaction rates and improved yields of 62-71% under optimized conditions [8] [9].

Hydrocarbon solvents such as toluene and hexane have been extensively studied for their role in synthesis and purification. Toluene provides moderate yields (58-67%) but offers advantages in terms of product isolation and purification [5] [10]. The use of hydrocarbon solvents facilitates the separation of magnesium halide byproducts through precipitation, simplifying the purification process [5].

Chlorinated solvents like dichloromethane and chloroform have shown mixed results. While dichloromethane provides good yields (67%) and facilitates product isolation, chloroform at elevated temperatures (160°C) leads to significant decomposition and reduced yields (24%) [5] [11].

The solvent polarity significantly affects the reaction outcome. Polar aprotic solvents such as DMF, while effective for some organometallic reactions, lead to reduced yields (38%) due to competitive coordination with the metal centers and promotion of unwanted side reactions [12] [5].

Fluorinated solvents have been investigated for specialized applications, particularly in fluorous biphasic catalysis systems. These solvents offer unique advantages for product recovery and catalyst recycling, though they require specialized handling and equipment [9].

The optimal solvent selection depends on the specific synthetic approach employed. For Grignard-based syntheses, ether solvents (diethyl ether or THF) provide the best results, while for direct halogenation approaches, hydrocarbon solvents offer advantages in terms of product isolation and purity [7] [5].

Purification Techniques (Distillation versus Recrystallization)

The purification of bis(pentafluorophenyl)bromophosphine requires careful consideration of the compound's thermal stability and chemical properties. Both distillation and recrystallization techniques have been employed successfully, each with distinct advantages and limitations.

Fractional distillation represents the most commonly employed purification method for bis(pentafluorophenyl)bromophosphine. The compound can be effectively purified by fractional distillation at reduced pressure, typically at 105°C under 0.3 mmHg [13] [14]. This method achieves high purity levels (94%) with reasonable recovery yields (78%), making it the preferred technique for large-scale purification [15] [13].

Vacuum distillation at moderate pressures (10-15 mmHg) and temperatures (80-90°C) provides an alternative approach with slightly lower purity (91%) but higher recovery yields (85%) [15] [5]. This method requires less specialized equipment while maintaining good purification efficiency.

Recrystallization techniques offer an alternative purification approach, particularly useful for small-scale preparations. Recrystallization from hexane at room temperature provides moderate purity (89%) with acceptable recovery yields (72%) [10]. The process involves dissolving the crude product in hot hexane and allowing slow cooling to promote crystal formation.

Hot toluene recrystallization achieves higher purity levels (92%) but suffers from significant material loss, resulting in lower recovery yields (68%) [5] [10]. This method is particularly effective for removing colored impurities and achieving high optical purity.

Chromatographic purification methods, while not commonly employed for large-scale purification, offer the highest purity levels. Column chromatography using silica gel with hexane/ethyl acetate eluent systems can achieve purities of 96% with recovery yields of 82% [16] [10]. Preparative thin-layer chromatography provides exceptional purity (98%) but with very low recovery yields (45%), making it suitable only for analytical-scale applications.

The choice between distillation and recrystallization depends on several factors including scale, required purity, and available equipment. For routine synthetic applications, fractional distillation provides the optimal balance of purity, yield, and practicality [15] [13]. Recrystallization methods are preferred when thermal sensitivity is a concern or when removing specific impurities that co-distill with the product [10].